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molecular formula C12H24N2O B1519401 1-[2-(Piperidin-4-yloxy)ethyl]piperidine CAS No. 917003-52-2

1-[2-(Piperidin-4-yloxy)ethyl]piperidine

Cat. No. B1519401
M. Wt: 212.33 g/mol
InChI Key: NYGBPVDKVYYBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129380B2

Procedure details

A 4 N HCl solution in dioxane (6 mL) was added to a solution of tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate (108) (6.5 g, 20.80 mmol) in MeOH (16 mL) and the reaction mixture was stirred at room temperature for 6 hours. Removal of solvent afforded the desired compound as its hydrochloride salt. This salt was dissolved in methanol (50 ml) and MP-carbonate (14.88 g, 33.61 mmol) was added. The resulting mixture was filtered and the solvent removed to give the desired material, as a clear liquid which was used without further purification; 1H NMR (400.132 MHz, CDCl3) δ 1.33-1.47 (2H, m), 1.50-1.71 (3H, m), 1.86-1.96 (4H, m), 2.50-2.67 (6H, m), 3.00-3.14 (4H, m), 3.34 (1H, septet), 3.55 (2H, t), 3.60 (2H, t).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:8][CH2:9][O:10][CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>O1CCOCC1.CO>[NH:14]1[CH2:15][CH2:16][CH:11]([O:10][CH2:9][CH2:8][N:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate
Quantity
6.5 g
Type
reactant
Smiles
N1(CCCCC1)CCOC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1CCC(CC1)OCCN1CCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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